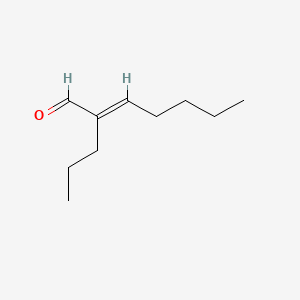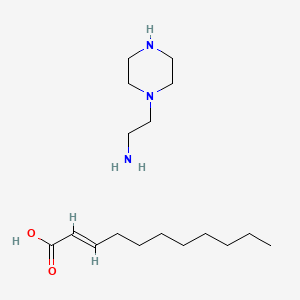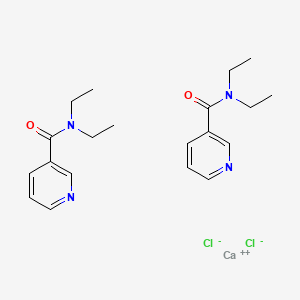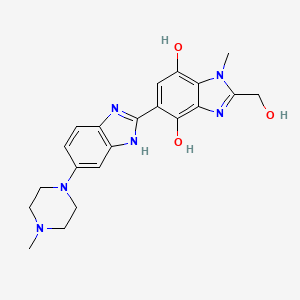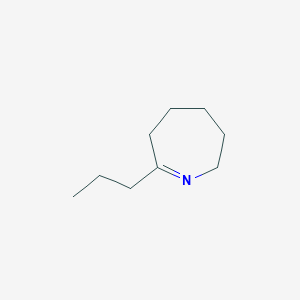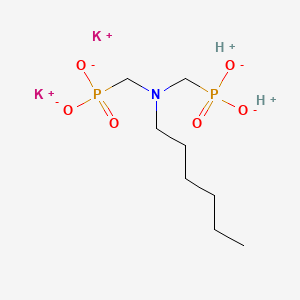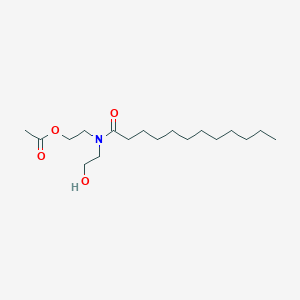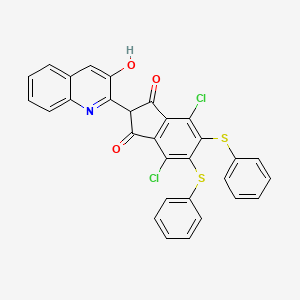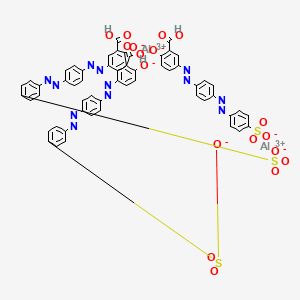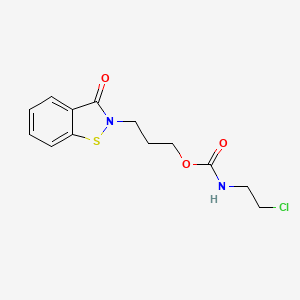
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using appropriate alkyl halides.
Carbamate Formation: The final step involves the reaction of the benzothiazole derivative with 2-chloroethyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Applications De Recherche Scientifique
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-oxo-1,2-benzothiazol-2-yl)-N-(phenylmethyl)benzamide
- 2-(2-oxo-3-pyridyl)benzothiazole
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate is unique due to its specific structural features, such as the presence of the chloroethyl carbamate group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propriétés
Numéro CAS |
199172-91-3 |
|---|---|
Formule moléculaire |
C13H15ClN2O3S |
Poids moléculaire |
314.79 g/mol |
Nom IUPAC |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O3S/c14-6-7-15-13(18)19-9-3-8-16-12(17)10-4-1-2-5-11(10)20-16/h1-2,4-5H,3,6-9H2,(H,15,18) |
Clé InChI |
WTQRZFPGMXTCPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2)CCCOC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


